METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE
Overview
Description
METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a chlorobenzenesulfonyl group, a nitrophenyl group, and a sulfanyl acetate moiety. It is known for its potential use in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the sulfonylation of a chlorobenzene derivative, followed by nitration and subsequent thiolation to introduce the sulfanyl group. The final step involves esterification to form the acetate ester. The reaction conditions often require the use of strong acids, bases, and oxidizing agents, along with controlled temperatures and reaction times to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The chlorobenzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfanyl group can produce sulfonic acids .
Scientific Research Applications
METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-CHLOROBENZENESULFONYL)ACETATE: Shares the chlorobenzenesulfonyl group but lacks the nitrophenyl and sulfanyl groups.
METHYL 2-(4-NITROPHENYL)ACETATE: Contains the nitrophenyl group but lacks the chlorobenzenesulfonyl and sulfanyl groups.
METHYL 2-(4-SULFANYL)ACETATE: Features the sulfanyl group but lacks the chlorobenzenesulfonyl and nitrophenyl groups.
Uniqueness
METHYL 2-{[3-(4-CHLOROBENZENESULFONYL)-2-METHYL-5-NITROPHENYL]SULFANYL}ACETATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)sulfonyl-2-methyl-5-nitrophenyl]sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S2/c1-10-14(25-9-16(19)24-2)7-12(18(20)21)8-15(10)26(22,23)13-5-3-11(17)4-6-13/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIIMRKVXNXRSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])SCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.